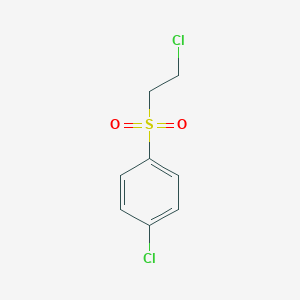

2-Chloroethyl 4-chlorophenyl sulfone

Beschreibung

The exact mass of the compound SULFONE, 2-CHLOROETHYL p-CHLOROPHENYL is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-chloro-4-(2-chloroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQHTLXSDBXWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167275 | |

| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16191-84-7 | |

| Record name | 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16191-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016191847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16191-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-[(2-chloroethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl 4-chlorophenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XFY6CPD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloroethyl 4-chlorophenyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 2-Chloroethyl 4-chlorophenyl sulfone. The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Chemical Properties and Data

This compound is a solid, white to off-white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Cl₂O₂S | [1] |

| Molecular Weight | 239.12 g/mol | [1] |

| Melting Point | 96 °C | [1][2] |

| Physical State | Solid, powder to crystal | [1] |

| Color | White to Almost white | [1] |

| Purity | Min. 95.0% (GC) | [2] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 4-chlorobenzenesulfonyl chloride. The second step is the esterification of this intermediate with 2-chloroethanol.

Synthesis of 4-Chlorobenzenesulfonyl chloride

4-Chlorobenzenesulfonyl chloride can be synthesized via the chlorosulfonation of chlorobenzene. Several methods have been reported, with a common approach involving the reaction of chlorobenzene with chlorosulfonic acid.[3][4]

Experimental Protocol:

A typical laboratory-scale synthesis is as follows:

-

To a reaction vessel, add 122 g (1.05 mol) of chlorosulfonic acid.

-

While stirring, add 112.6 g (1.0 mol) of chlorobenzene dropwise over 1 hour, maintaining the temperature at 70 °C.[3]

-

After the addition is complete, continue stirring the mixture at 70 °C for an additional 15 minutes.[3]

-

Add 1 g of sulfamic acid to the reaction mixture.[3]

-

Subsequently, add 180 g (1.5 mol) of thionyl chloride dropwise over 2 hours at 70 °C.[3]

-

The reaction mixture is then worked up to isolate the 4-chlorobenzenesulfonyl chloride. The crude product can be purified by crystallization from ether.[3]

Synthesis of this compound

The final product is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloroethanol. This is a standard method for the formation of sulfonate esters, typically carried out in the presence of a base to neutralize the HCl generated during the reaction.[5][6]

Experimental Protocol:

A general procedure for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols is as follows:

-

In a reaction flask, dissolve 2-chloroethanol in a suitable inert solvent (e.g., dichloromethane, diethyl ether).

-

Add a base to the solution. Common bases for this reaction include amines such as triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent to the cooled mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture is typically washed with water, dilute acid (e.g., HCl), and brine to remove the base and any unreacted starting materials.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Pathway and Logic

The synthesis of this compound follows a logical two-step sequence. The first step prepares the sulfonyl chloride, which is a reactive intermediate. The second step utilizes this intermediate to form the final sulfonate ester.

Caption: Synthetic pathway for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic protons (ortho to SO₂) | ~7.9 | Doublet |

| Aromatic protons (meta to SO₂) | ~7.6 | Doublet |

| -SO₂-CH₂- | ~3.8 | Triplet |

| -CH₂-Cl | ~3.6 | Triplet |

Note: Predicted values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Characteristic absorption bands for this compound are expected in the following regions:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| S=O (asymmetric stretch) | 1350 - 1300 |

| S=O (symmetric stretch) | 1160 - 1120 |

| C-O | 1100 - 1000 |

| C-Cl | 800 - 600 |

Note: Expected ranges based on characteristic IR absorption frequencies.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 238 (for ³⁵Cl isotopes). Key fragmentation patterns would likely involve the loss of the chloroethyl group and cleavage of the sulfone linkage.[7]

Applications and Relevance in Drug Development

Sulfone-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the 4-chlorophenyl sulfone moiety is a common feature in a number of pharmacologically active molecules. The 2-chloroethyl group provides a reactive handle for further chemical modifications, making this compound a potentially valuable building block in the synthesis of novel drug candidates. Its utility can be explored in the development of agents for various therapeutic areas.

References

Characterization of 2-Chloroethyl 4-chlorophenyl sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 2-Chloroethyl 4-chlorophenyl sulfone (CAS No. 16191-84-7), a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1] This document outlines the physicochemical properties, spectral characteristics, a plausible synthetic pathway, and general experimental protocols for its analysis. The information is presented to support researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a white to almost white crystalline powder at room temperature.[2][3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16191-84-7 | [1][2][3][4] |

| Molecular Formula | C₈H₈Cl₂O₂S | [1][2][3][4] |

| Molecular Weight | 239.12 g/mol | [2][3][4] |

| Melting Point | 96 °C | [2][3][4] |

| Appearance | White to almost white powder to crystal | [2][3] |

| Purity | Typically ≥95% (GC) | [4] |

| Storage | Sealed in a dry place at room temperature | [3] |

| InChI | InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | [5] |

| SMILES | C1(Cl)=CC=C(S(CCCl)(=O)=O)C=C1 | [5] |

Synthesis

Caption: Proposed Friedel-Crafts synthesis route.

Experimental Protocol (Proposed)

-

Reaction Setup: To a stirred solution of a Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add chlorobenzene.

-

Addition of Reagent: Cool the mixture in an ice bath and slowly add 2-chloroethanesulfonyl chloride dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule. Based on the structure, two distinct sets of signals are expected for the aromatic protons and two for the ethyl chain protons. A known spectrum was recorded on a BRUKER AC-300 instrument in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard at 297K.[6]

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to the sulfone group |

| ~ 7.5 - 7.7 | Doublet | 2H | Aromatic protons meta to the sulfone group |

| ~ 4.0 - 4.2 | Triplet | 2H | -SO₂-CH₂ -CH₂Cl |

| ~ 3.6 - 3.8 | Triplet | 2H | -SO₂-CH₂-CH₂ Cl |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~ 140 - 142 | Aromatic C-S |

| ~ 138 - 140 | Aromatic C-Cl |

| ~ 129 - 131 | Aromatic CH (ortho to sulfone) |

| ~ 128 - 130 | Aromatic CH (meta to sulfone) |

| ~ 55 - 60 | -SO₂-CH₂ -CH₂Cl |

| ~ 40 - 45 | -SO₂-CH₂-CH₂ Cl |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands are listed below.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2960 - 2850 | Aliphatic C-H stretch |

| ~ 1580, 1475 | Aromatic C=C stretch |

| ~ 1320 - 1300 | Asymmetric SO₂ stretch |

| ~ 1160 - 1140 | Symmetric SO₂ stretch |

| ~ 1090 | Aromatic C-Cl stretch |

| ~ 750 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observable, along with characteristic fragments.

| m/z (Predicted) | Fragment |

| 238/240/242 | [M]⁺ Molecular ion (isotopic pattern due to Cl) |

| 175/177 | [ClC₆H₄SO₂]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

| 63 | [CH₂CH₂Cl]⁺ |

Experimental Protocols (General)

The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., a 300 MHz instrument).[6] For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. Apply pressure to ensure good contact.

-

Background Collection: Collect a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection: Collect the spectrum of the sample. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Process the spectrum to show absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Introduce the sample into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer. For direct infusion, the sample solution is introduced directly into the ion source.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which provides fragmentation information.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-300).

Applications in Drug Development and Agrochemicals

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an electrophilic chloroethyl group and a substituted aromatic ring, allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: The sulfone moiety is a key pharmacophore in a number of approved drugs. This compound can be used as a starting material to introduce the 4-chlorophenyl sulfonyl group into a target molecule or to build upon the chloroethyl side chain to create novel therapeutic agents.

-

Agrochemical Development: It is also utilized in the development of new herbicides and pesticides.[1] The structural features of this compound can be incorporated into molecules designed to have specific biological activities for crop protection.

Caption: Role as a synthetic intermediate.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has provided a detailed characterization of this compound, including its physicochemical properties, a proposed synthetic route, comprehensive spectroscopic data analysis, and general experimental protocols. Its role as a key intermediate in the pharmaceutical and agrochemical industries highlights its importance in organic synthesis. The data and protocols presented herein are intended to be a valuable resource for scientists and researchers engaged in the development of new chemical entities.

References

An In-depth Technical Guide to 2-Chloroethyl 4-chlorophenyl sulfone (CAS: 16191-84-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroethyl 4-chlorophenyl sulfone, a halogenated aromatic sulfone of interest in medicinal chemistry and agrochemical research. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its known and potential biological activities based on related compounds. While specific data on the mechanism of action and signaling pathways for this compound are limited, this guide explores the activities of structurally similar sulfone derivatives to provide a basis for future research. Safety and handling information is also included.

Introduction

This compound, with the CAS number 16191-84-7, is an organic compound characterized by a 4-chlorophenyl sulfonyl group attached to a 2-chloroethyl moiety. The presence of the sulfone group, a key pharmacophore in numerous therapeutic agents, combined with reactive chloro-substituents, makes this molecule a versatile intermediate for the synthesis of novel bioactive compounds.[1] Sulfone derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 16191-84-7 | [3] |

| Molecular Formula | C₈H₈Cl₂O₂S | [3] |

| Molecular Weight | 239.12 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 96 °C | [3] |

| Synonyms | 1-chloro-4-[(2-chloroethyl)sulfonyl]benzene, p-Chlorophenyl-β-chloroethyl sulfone | [3] |

| Purity | Typically >95% (GC) | [1] |

| Storage | Sealed in a dry environment at room temperature | [3] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

-

Preparation of Sodium 4-chlorobenzenesulfinate: Reduction of 4-chlorobenzenesulfonyl chloride with a reducing agent such as sodium sulfite.

-

Synthesis of this compound: Reaction of sodium 4-chlorobenzenesulfinate with an excess of a suitable 2-chloroethylating agent, such as 1,2-dichloroethane or 2-chloroethanol. A patent for a similar compound suggests the use of ethylene oxide to form a hydroxyethyl sulfone, which could then be chlorinated; however, direct alkylation with a chloro-substituted electrophile is a more direct approach.[4]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from a known procedure for the synthesis of sodium p-chlorobenzenesulfinate.[5]

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, a mixture of sodium sulfite (e.g., 504 g) and deionized water (e.g., 1.8 L) is prepared.

-

The mixture is heated to 50 °C with stirring.

-

4-chlorobenzenesulfonyl chloride (e.g., 16 g) is added portion-wise to the stirred solution.

-

The reaction mixture is then stirred at 55-60 °C for 3 hours.

-

After the reaction is complete, the mixture is cooled in an ice bath.

-

The white crystalline precipitate of sodium 4-chlorobenzenesulfinate is collected by filtration.

-

The collected solid is washed with cold water and dried to yield the desired product.

This is a proposed protocol based on general methods for the synthesis of aryl alkyl sulfones via the reaction of a sulfinate salt with a haloalkane.[6][7]

Materials:

-

Sodium 4-chlorobenzenesulfinate (from Step 1)

-

1,2-dichloroethane

-

A suitable polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Sodium 4-chlorobenzenesulfinate (1.0 equivalent) is added to the flask, followed by the addition of anhydrous DMF.

-

The mixture is stirred under a nitrogen atmosphere.

-

1,2-dichloroethane (a large excess, acting as both reactant and solvent, or a smaller excess in DMF) is added to the flask.

-

The reaction mixture is heated to a temperature sufficient to promote the reaction (e.g., 80-100 °C) and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography - TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of sulfone-containing molecules exhibits a wide range of pharmacological properties.[2]

Table 2: Potential Biological Activities Based on Structurally Related Compounds

| Biological Activity | Description | Reference(s) |

| Anticancer | Derivatives of 5-nitrothiazole containing a sulfone moiety have shown promising in vitro antiproliferative activity against human cancer cell lines, particularly HepG2 (liver cancer).[4] | [4] |

| Anti-inflammatory | Certain aryl sulfides, sulfoxides, and sulfones have been evaluated as anti-inflammatory agents, with some showing activity comparable to aspirin or phenylbutazone in carrageenan-edema and UV-erythema inhibition assays.[8] | [8] |

| Acetylcholinesterase (AChE) Inhibition | Derivatives of a similar core structure have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. | |

| Urease Inhibition | Derivatives of a similar core structure have also shown potent inhibitory activity against urease, a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori. | |

| Agrochemicals | The molecule is suggested to be an intermediate in the production of herbicides and pesticides.[1] | [1] |

Potential Signaling Pathways

Given the lack of specific studies on this compound, it is speculative to assign it to a particular signaling pathway. However, based on the activities of related sulfone derivatives, potential areas of investigation could include pathways related to:

-

Inflammation: Such as the NF-κB signaling pathway, which is a key regulator of the inflammatory response.

-

Cancer Cell Proliferation: Pathways involving kinases, which are often targeted in cancer therapy. The structural similarity to some kinase inhibitors warrants investigation.[9][10]

-

Neurotransmission: In the context of AChE inhibition, this would involve the cholinergic signaling pathway.

Caption: Potential biological targets and cellular effects of this compound.

Experimental Protocols for Biological Assays

While specific assays for this compound are not published, the following are detailed protocols for assays relevant to the potential activities of its derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[11]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer to all wells.

-

Add the test compound solution to the test wells at various concentrations. Add solvent (DMSO) to the control wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

-

Reaction Initiation and Measurement:

-

Add the ATCI and DTNB solution to all wells to start the reaction.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[12]

Materials:

-

Urease enzyme (e.g., from Jack bean)

-

Urea

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Phenol reagent

-

Alkali-hypochlorite reagent

-

Test compound dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the test compound solution to the test wells at various concentrations. Add solvent to the control wells.

-

Add the urease solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

-

Reaction Initiation:

-

Add the urea solution to all wells to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Color Development and Measurement:

-

Add the phenol reagent followed by the alkali-hypochlorite reagent to all wells.

-

Incubate the plate for a further period to allow for color development.

-

Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC₅₀ value.

-

Toxicology and Safety

Table 3: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Reference(s) |

| LD₅₀ | 100 mg/kg | Mouse | Intravenous | [13] |

Safety and Handling:

-

Hazard Statements: A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed.[11]

-

Precautionary Measures: Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[14]

Conclusion

This compound is a chemical intermediate with potential for the development of new therapeutic agents and agrochemicals. This technical guide has provided a comprehensive summary of its known properties, a plausible and detailed synthetic protocol, and an overview of its potential biological activities based on the broader class of sulfone-containing molecules. The provided experimental protocols for relevant biological assays offer a starting point for researchers interested in exploring the pharmacological profile of this and related compounds. Further research is warranted to elucidate the specific mechanism of action, signaling pathways, and a more comprehensive toxicological profile of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound CAS#: 16191-84-7 [amp.chemicalbook.com]

- 14. 16191-84-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloroethyl 4-chlorophenyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl 4-chlorophenyl sulfone is an organic compound featuring a sulfone functional group connecting a 4-chlorophenyl ring and a 2-chloroethyl group. Sulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The presence of the sulfone group, along with the halogenated phenyl and ethyl moieties, imparts specific chemical and physical properties that make this molecule an interesting candidate for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, potential synthetic routes, and speculative biological activities based on structurally related compounds.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a 4-chlorophenyl group and a 2-chloroethyl group.

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 16191-84-7 | [1] |

| Molecular Formula | C₈H₈Cl₂O₂S | [1] |

| Molecular Weight | 239.11 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 96 °C | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

| InChI | 1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | [1] |

| InChIKey | KXQHTLXSDBXWNB-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)CCCl)Cl | [1] |

Spectroscopic data are crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the 2-chloroethyl group are expected.[1] |

| IR Spectroscopy | Characteristic strong absorption bands for the sulfone group (S=O stretching) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[2] Aromatic C-H and C-C stretching, as well as C-Cl stretching bands, would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, characteristic isotopic patterns (M+2, M+4) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of aryl sulfones.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Methodologies

1. Synthesis of Sodium 4-chlorophenylsulfinate:

-

Materials: 4-chlorobenzenesulfonyl chloride, sodium sulfite, water.

-

Procedure: A solution of sodium sulfite in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser. 4-chlorobenzenesulfonyl chloride is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for a specified period to ensure complete reduction of the sulfonyl chloride to the sulfinate salt. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Upon cooling, the sodium 4-chlorophenylsulfinate may precipitate or can be used directly in the next step.

2. Synthesis of this compound:

-

Materials: Sodium 4-chlorophenylsulfinate, 1,2-dichloroethane, a suitable solvent (e.g., DMF or DMSO).

-

Procedure: The sodium 4-chlorophenylsulfinate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). An excess of 1,2-dichloroethane is added to the solution. The reaction mixture is heated to a temperature typically between 80-120 °C and stirred for several hours. The progress of the nucleophilic substitution reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

3. Purification:

-

Technique: Recrystallization is a common and effective method for purifying solid organic compounds.[4]

-

Procedure: The crude this compound is dissolved in a minimum amount of a hot solvent, such as ethanol. Water can be added dropwise to the hot solution until turbidity is observed, followed by the addition of a small amount of ethanol to redissolve the precipitate. The solution is then allowed to cool slowly to room temperature and subsequently in an ice bath to maximize crystal formation. The purified crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum. The purity of the final product can be assessed by its melting point and spectroscopic analysis.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule suggest potential for various biological effects. Many aryl sulfone derivatives have been investigated for their therapeutic potential.

Potential Activities based on Structural Analogy:

-

Antimicrobial Activity: Diaryl sulfones and related compounds have shown promising antimicrobial properties.[5][6] The presence of the 4-chlorophenyl group is a common feature in many antimicrobial agents.

-

Enzyme Inhibition: Sulfone-containing molecules have been identified as inhibitors of various enzymes. For instance, some vinyl sulfones are known irreversible inhibitors of cysteine proteases.[7][8][9] Other sulfone derivatives have shown inhibitory activity against carbonic anhydrase and acetylcholinesterase.[10] The electrophilic nature of the 2-chloroethyl group could potentially allow for covalent modification of biological nucleophiles, such as cysteine residues in enzyme active sites.

-

Cytotoxic/Anticancer Activity: A number of sulfone derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.[11] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of related sulfone compounds as enzyme inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell survival or proliferation. For example, inhibition of a key kinase or protease.

Caption: Hypothetical inhibition of a cellular signaling pathway.

Experimental Protocols for Biological Evaluation

1. In Vitro Cytotoxicity Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

-

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in a 96-well plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of a test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

-

Conclusion

This compound is a molecule with well-defined physicochemical properties. While specific applications and biological activities are yet to be thoroughly investigated, its structural features suggest potential for further exploration in medicinal chemistry and drug development. The proposed synthetic and analytical protocols, along with the outlined potential biological assays, provide a solid foundation for researchers to undertake further studies on this compound. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a systematic evaluation of its biological properties to unlock its potential therapeutic applications.

References

- 1. This compound(16191-84-7) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. daneshyari.com [daneshyari.com]

- 10. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Chloroethyl 4-chlorophenyl sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloroethyl 4-chlorophenyl sulfone (CAS No: 16191-84-7). The information presented herein is intended to support research and development activities by offering detailed spectral analysis and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.95 | d | 2H, Ar-H |

| 7.58 | d | 2H, Ar-H |

| 3.95 | t | 2H, -SO₂-CH₂- |

| 3.65 | t | 2H, -CH₂-Cl |

d: doublet, t: triplet

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Ar-C (quaternary) |

| 138.5 | Ar-C (quaternary) |

| 129.5 | Ar-CH |

| 129.0 | Ar-CH |

| 59.5 | -SO₂-CH₂- |

| 40.0 | -CH₂-Cl |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1320 | Strong | Asymmetric SO₂ stretch |

| ~1150 | Strong | Symmetric SO₂ stretch |

| ~1090 | Medium | C-S stretch |

| ~750 | Strong | C-Cl stretch |

| ~3080 | Weak | Aromatic C-H stretch |

| ~1580, 1475 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Assignment |

| 238 | 10 | [M]⁺ (³⁵Cl₂) |

| 240 | 6.5 | [M+2]⁺ (³⁵Cl³⁷Cl) |

| 242 | 1 | [M+4]⁺ (³⁷Cl₂) |

| 175 | 100 | [M - CH₂CH₂Cl]⁺ |

| 111 | 40 | [C₆H₄Cl]⁺ |

| 75 | 15 | [C₆H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a BRUKER AC-300 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0 ppm). The experiments were conducted at a temperature of 297K. For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were obtained.

Infrared (IR) Spectroscopy

The FTIR spectrum was obtained using a solid sampling technique. A small amount of the crystalline this compound was finely ground and pressed into a thin pellet with potassium bromide (KBr). The pellet was then placed in the sample holder of the FTIR spectrometer and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer with electron ionization (EI). The solid sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of the spectroscopic data analysis for the characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Aryl Sulfone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The aryl sulfone moiety is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents and clinical candidates.[1] Its unique physicochemical properties, including its strong electron-withdrawing nature, metabolic stability, and ability to form key interactions with biological targets, make it a privileged scaffold in drug design.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of aryl sulfone derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

I. Synthesis of Aryl Sulfone Derivatives

The construction of the aryl sulfone linkage can be achieved through a variety of synthetic strategies. The most common methods include the oxidation of precursor sulfides and various cross-coupling reactions.

A. Oxidation of Aryl Sulfides

A prevalent and straightforward method for synthesizing aryl sulfones is the oxidation of the corresponding aryl sulfides. This transformation can be accomplished using a range of oxidizing agents.

Experimental Protocol: Oxidation of Sulfides to Sulfones using Periodic Acid Catalyzed by Chromium(VI) Oxide [2]

-

To a solution of the sulfide (1 mmol) in acetonitrile (5 mL) at room temperature, add periodic acid (2 mmol).

-

Add Chromium(VI) oxide (CrO₃) (2 mol%) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfone.

B. Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of aryl sulfones. These methods provide a versatile and efficient means to connect two aryl fragments via a sulfone bridge.

Experimental Protocol: Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis [3]

This method utilizes a palladium catalyst to couple an aryl lithium species, an aryl (pseudo)halide, and a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[3]

-

In a glovebox, add the aryl (pseudo)halide (1.0 mmol), DABSO (0.6 mmol), the palladium catalyst (e.g., Pd(dba)₂ with a suitable ligand like XantPhos), and a base (e.g., K₃PO₄) to a reaction vessel.

-

Add the solvent (e.g., dioxane) and stir the mixture.

-

Slowly add the aryl lithium reagent (1.2 mmol) at the specified reaction temperature.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify by column chromatography.

II. Biological Activities and Therapeutic Applications

Aryl sulfone derivatives exhibit a broad spectrum of pharmacological activities, making them valuable in the development of new drugs for various diseases.[4]

A. Anticancer Activity

Many aryl sulfone derivatives have demonstrated potent anticancer properties. For instance, a series of N-arylsulfonylimidazolidinones have shown significant cytotoxicity against various cancer cell lines.[5]

Table 1: In Vitro Cytotoxicity of N-Arylsulfonylimidazolidinone Analogs [5]

| Compound | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) |

| 4a | 0.02 | 0.03 | 0.04 |

| 4b | 0.01 | 0.02 | 0.03 |

| 4k | 0.03 | 0.04 | 0.05 |

| Doxorubicin | 0.08 | 0.12 | 0.15 |

Data presented as IC₅₀ values, representing the concentration required to inhibit 50% of cell growth.

The structure-activity relationship (SAR) studies of these compounds revealed that a 4-phenyl-l-benzenesulfonylimidazolidinone core is crucial for activity, and hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety enhance cytotoxicity.[5]

B. Anti-HIV Activity

Indolyl aryl sulfones (IAS) are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are effective against wild-type and mutant strains of HIV-1.[6] These compounds allosterically inhibit the reverse transcriptase enzyme, preventing viral replication.[6]

Table 2: Binding Affinities of Computationally Designed Aryl Sulfone NNRTIs [6]

| Scaffold Combination | Average Binding Affinity (kcal/mol) |

| IAS + Pyrimidine | -10.5 |

| IAS + Phenyl | -9.8 |

| Other Aryl Sulfone + Pyrimidine | -9.5 |

| Other Aryl Sulfone + Phenyl | -9.2 |

Binding affinities were determined through computational docking studies with the HIV-1 reverse transcriptase enzyme.

Computational studies have shown that combining an IAS scaffold with a pyrimidine ring leads to compounds with the highest binding affinities.[6]

C. Anti-inflammatory Activity

Certain aryl sulfone derivatives act as potent inhibitors of tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), a key target in inflammatory diseases.[7]

Table 3: TACE Inhibition and Oral Bioavailability of a γ-Sulfonyl Hydroxamic Acid [7]

| Compound | pTACE IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Oral Bioavailability (F%) in Mice |

| 4b | < 1 | 180 | 46 |

pTACE refers to porcine TACE. The cellular assay measures the inhibition of TNF-α release.

Inhibitor 4b demonstrated excellent potency and selectivity, along with good oral bioavailability, highlighting the potential of this class of compounds for treating inflammatory conditions.[7]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the action of aryl sulfone derivatives is crucial for understanding their mechanism of action and for designing new therapeutic strategies.

A. HIV-1 Reverse Transcriptase Inhibition by Aryl Sulfone NNRTIs

The following diagram illustrates the mechanism of action of indolyl aryl sulfone (IAS) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloroethyl 4-chlorophenyl sulfone: A Synthetic Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl 4-chlorophenyl sulfone is a chemical compound that has garnered interest within the sphere of medicinal chemistry, not as a therapeutic agent itself, but as a crucial synthetic intermediate. This technical guide elucidates the role and mechanism of action of this compound from a chemical synthesis perspective, detailing its utility in the construction of biologically active molecules. The primary documented application of this compound is in the synthesis of H1 receptor antagonists, which are compounds that modulate the histamine H1 receptor to treat allergic conditions. This guide will detail the chemical properties that make it a valuable reagent, its role in synthetic pathways, and the biological context of the molecules it helps create.

Chemical Properties and Reactivity

The utility of this compound as a synthetic reagent is derived from its specific chemical structure. The molecule incorporates a sulfone group, a 4-chlorophenyl ring, and a 2-chloroethyl chain. The sulfone group is a strong electron-withdrawing group, which activates the adjacent 2-chloroethyl moiety, making the terminal chlorine atom a good leaving group in nucleophilic substitution reactions.

| Property | Value | Reference |

| Molecular Formula | C8H8Cl2O2S | [1] |

| Molecular Weight | 239.12 g/mol | [1] |

| CAS Number | 16191-84-7 | [1] |

| Appearance | White to off-white solid | Commercially available |

The key to its synthetic utility is the reactivity of the chloroethyl group. This group can be readily displaced by a variety of nucleophiles, allowing for the covalent attachment of the -(CH2)2-SO2-(4-chlorophenyl) fragment to a target molecule.

Role in the Synthesis of H1 Receptor Antagonists

Patents have disclosed the use of this compound as a reagent in the synthesis of novel H1 receptor antagonists.[2][3][4][5] These antagonists are designed to treat inflammatory and allergic diseases, such as allergic rhinitis.[2][3][4] The general synthetic strategy involves the alkylation of a nucleophilic core molecule with this compound.

Experimental Protocol: General Alkylation Reaction

The following is a generalized protocol for the alkylation of a nucleophilic substrate using this compound, based on descriptions in the patent literature.[3][4][5]

Materials:

-

Nucleophilic substrate (e.g., a compound containing a secondary amine or a phenoxide)

-

This compound

-

A suitable base (e.g., sodium bicarbonate, potassium carbonate)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF))

-

Optional: Activating agent (e.g., sodium iodide)

Procedure:

-

Dissolve the nucleophilic substrate in the chosen solvent (e.g., DMF).

-

Add the base to the reaction mixture.

-

Add this compound to the mixture.

-

If required, add an activating agent like sodium iodide.

-

Heat the reaction mixture to a temperature between 100-150°C. Heating can be performed using conventional methods or a microwave reactor for a shorter reaction time (e.g., 15-30 minutes).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Upon completion, the reaction is worked up to isolate and purify the desired product. This typically involves extraction and chromatographic purification.

Visualizing the Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the role of this compound in the synthesis of H1 receptor antagonists.

Caption: General schematic of the alkylation reaction involving this compound.

Caption: Workflow of the synthetic step utilizing this compound.

Biological Context: H1 Receptor Antagonism

The end products synthesized using this compound are designed to be H1 receptor antagonists. The histamine H1 receptor is a G protein-coupled receptor that mediates the inflammatory and allergic responses upon binding histamine. Antagonists of this receptor block the action of histamine, thereby alleviating symptoms such as sneezing, itching, and rhinorrhea associated with allergic rhinitis.[3] The sulfone-containing moiety introduced by this compound contributes to the overall physicochemical properties and binding affinity of the final molecule to the H1 receptor.

The following diagram illustrates the simplified signaling pathway of the H1 receptor and the inhibitory action of the antagonists.

Caption: Simplified H1 receptor signaling pathway and the site of action for antagonists.

Conclusion

This compound is not a biologically active agent with a direct mechanism of action on a biological target. Instead, it is a valuable synthetic intermediate in drug discovery. Its primary role is to serve as an electrophilic building block for the introduction of a 2-(4-chlorophenylsulfonyl)ethyl group into a target molecule. The resulting compounds, particularly H1 receptor antagonists, derive their therapeutic effects from their ability to modulate specific biological pathways. This guide provides clarity on the function of this compound, shifting the focus from a non-existent biological mechanism of action to its well-defined and important role in chemical synthesis. Researchers and drug development professionals can leverage this understanding to effectively utilize this reagent in the design and synthesis of novel therapeutic agents.

References

- 1. chemwhat.com [chemwhat.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US7884114B2 - Compounds - Google Patents [patents.google.com]

Physical and chemical properties of 2-Chloroethyl 4-chlorophenyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloroethyl 4-chlorophenyl sulfone. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or investigate its potential biological activities.

Chemical Identity and Physical Properties

This compound is a solid, crystalline compound, appearing as a white to almost white powder.[1] It is identified by the CAS Number 16191-84-7.[1] Key identification and physical property data are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene |

| CAS Number | 16191-84-7[1] |

| Molecular Formula | C₈H₈Cl₂O₂S[1] |

| Molecular Weight | 239.12 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)CCCl)Cl[2] |

| InChI | InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2[2] |

| InChIKey | KXQHTLXSDBXWNB-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, powder to crystal[1] |

| Color | White to Almost white[1] |

| Melting Point | 96 °C[1] |

| Boiling Point | No experimental data found. |

| Density | No experimental data found. |

| Solubility | No experimental data found. |

| Storage Temperature | Room Temperature, Sealed in dry conditions[1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the surveyed literature, a plausible synthetic route can be inferred from general methods for preparing sulfones. A likely approach involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloroethanol.

This reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions, such as temperature and reaction time, would need to be optimized to ensure a high yield and purity of the final product.

The reactivity of this compound is dictated by the functional groups present: the sulfone group and the two chloro-substituents. The sulfone group is generally stable, while the chloroethyl group provides a reactive site for nucleophilic substitution reactions. This makes the compound a useful intermediate for introducing the 4-chlorophenylsulfonyl ethyl moiety into other molecules.[3]

Proposed Synthesis Workflow

Spectral Data

While detailed spectral data with peak assignments were not available in the public domain, several sources indicate the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound.[2][4] Researchers are advised to acquire and interpret these spectra for structural confirmation and purity assessment.

Biological Activity and Toxicology

There is a significant lack of information in the scientific literature regarding the specific biological activities, mechanism of action, or involvement in signaling pathways of this compound.

However, some toxicological data is available. An intravenous LD50 in mice has been reported as 100 mg/kg.[1] This indicates a degree of toxicity that necessitates careful handling and appropriate safety precautions in a laboratory setting.

Given that sulfone moieties are present in various biologically active compounds, it is plausible that this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.[5] Further research into its pharmacological and toxicological profile is warranted.

Experimental Protocols

General Protocol for the Preparation of 4-Chlorobenzenesulfonyl chloride:

This protocol is adapted from a known synthesis of 4-chlorobenzenesulfonyl chloride and should be modified and optimized for the synthesis of this compound.

Materials:

-

Chlorobenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Sulfamic acid

Procedure:

-

To a reaction vessel containing chlorosulfonic acid (1.05 molar equivalents), slowly add chlorobenzene (1.0 molar equivalent) dropwise at 70°C over a period of 1 hour.[6]

-

Stir the mixture at this temperature for an additional 15 minutes.[6]

-

Add a catalytic amount of sulfamic acid (e.g., 1 g).[6]

-

Slowly add thionyl chloride (1.5 molar equivalents) dropwise at 70°C over 2 hours.[6]

-

After the addition is complete, the reaction mixture would be worked up to isolate the 4-chlorobenzenesulfonyl chloride.[6]

To synthesize this compound, the isolated 4-chlorobenzenesulfonyl chloride would then be reacted with 2-chloroethanol in the presence of a suitable base and solvent.

Disclaimer: This is a generalized procedure and requires further development and optimization for the specific synthesis of this compound. Appropriate safety precautions must be taken when handling these reagents.

Conclusion

This compound is a chemical compound with established physical properties and a clear role as a synthetic intermediate. While its own biological activities are not well-documented, its structure suggests potential for use in the development of new pharmaceuticals and agrochemicals. The lack of detailed experimental protocols and comprehensive biological data highlights areas for future research that could further elucidate the properties and potential applications of this compound. Researchers are encouraged to conduct further studies to fill these knowledge gaps, particularly concerning its synthesis, reactivity, and biological profile.

References

An In-depth Technical Guide to 2-Chloroethyl 4-chlorophenyl sulfone as an Organic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl 4-chlorophenyl sulfone is a versatile bifunctional organic building block. Its structure incorporates a 4-chlorophenyl sulfonyl moiety, a common pharmacophore in medicinal chemistry, and a reactive 2-chloroethyl group. This latter functional group serves as a masked vinyl sulfone, a potent Michael acceptor, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and synthetic applications of this compound, positioning it as a valuable tool for the synthesis of complex organic molecules, including novel drug candidates.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2][3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16191-84-7 | [1][2][3][4] |

| Molecular Formula | C₈H₈Cl₂O₂S | [1][2][3][4] |

| Molecular Weight | 239.12 g/mol | [1][2][3][4] |

| Melting Point | 96 °C | [2][3][4] |

| Appearance | White to almost white powder/crystal | [1][2][3][4] |

| Storage | Sealed in a dry place at room temperature | [2][3][4] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the chlorine substituents.

| 1H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.95 (d, J=8.7 Hz) | Doublet | 2H | H-2, H-6 |

| Aromatic Protons | 7.58 (d, J=8.7 Hz) | Doublet | 2H | H-3, H-5 |

| Methylene Protons | 3.93 (t, J=5.9 Hz) | Triplet | 2H | -SO₂-CH₂ -CH₂Cl |

| Methylene Protons | 3.55 (t, J=5.9 Hz) | Triplet | 2H | -SO₂-CH₂-CH₂ Cl |

| 13C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| Aromatic Carbon | 141.0 | C-4 |

| Aromatic Carbon | 137.9 | C-1 |

| Aromatic Carbon | 129.8 | C-3, C-5 |

| Aromatic Carbon | 129.5 | C-2, C-6 |

| Methylene Carbon | 57.9 | -SO₂-C H₂-CH₂Cl |

| Methylene Carbon | 39.5 | -SO₂-CH₂-C H₂Cl |

Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR analysis for unambiguous confirmation.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 238, 240, and 242, reflecting the isotopic abundance of 35Cl and 37Cl.

-

Loss of HCl: A fragment corresponding to the [M-HCl]⁺ ion, which could be the 4-chlorophenyl vinyl sulfone radical cation.

-

Loss of the chloroethyl group: A fragment at m/z 175, corresponding to the [C₆H₄ClSO₂]⁺ ion.

-

Cleavage of the C-S bond: Fragments corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ (m/z 111) and the chloroethylsulfonyl cation [C₂H₄ClSO₂]⁺.

Synthesis

Figure 1: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

This protocol is based on analogous reactions for the synthesis of sulfones.

-

Reaction Setup: To a solution of sodium 4-chlorobenzenesulfinate (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added an excess of 1,2-dichloroethane (3-5 eq.).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a solid.

Reactivity and Applications as an Organic Building Block

The primary utility of this compound in organic synthesis stems from its ability to serve as a stable precursor to the highly reactive 4-chlorophenyl vinyl sulfone.

Formation of 4-Chlorophenyl Vinyl Sulfone

The elimination of hydrogen chloride from this compound is readily achieved by treatment with a non-nucleophilic base.

Figure 2: Elimination reaction to form 4-chlorophenyl vinyl sulfone.

-

Reaction Setup: this compound (1.0 eq.) is dissolved in an inert solvent such as dichloromethane or toluene.

-

Reaction Conditions: Triethylamine (1.1-1.5 eq.) is added, and the mixture is stirred at room temperature or gently heated (40-50 °C) until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-chlorophenyl vinyl sulfone, which can often be used in the next step without further purification.

Michael Addition Reactions

4-Chlorophenyl vinyl sulfone is an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles. This reaction is a powerful tool for the formation of C-C, C-N, C-O, and C-S bonds.

Figure 3: General scheme for the Michael addition to 4-chlorophenyl vinyl sulfone.

-

Reaction Setup: To a solution of 4-chlorophenyl vinyl sulfone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq.).

-

Reaction Conditions: The reaction is typically stirred at room temperature. For less reactive amines, heating or the addition of a catalytic amount of base (e.g., triethylamine) may be necessary.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization to afford the desired Michael adduct. This methodology is particularly useful for the synthesis of piperazine derivatives, which are common scaffolds in pharmaceuticals.[5]

Cycloaddition Reactions

As a dienophile, 4-chlorophenyl vinyl sulfone can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes to construct six-membered rings. The electron-withdrawing sulfonyl group activates the double bond for this transformation.

Figure 4: Diels-Alder reaction with 4-chlorophenyl vinyl sulfone.

-

Reaction Setup: 4-Chlorophenyl vinyl sulfone (1.0 eq.) is dissolved in a suitable solvent (e.g., toluene or dichloromethane).

-

Reaction Conditions: Freshly cracked cyclopentadiene (2.0-3.0 eq.) is added, and the reaction mixture is stirred at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: The solvent and excess diene are removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the endo and exo cycloadducts.

Applications in Drug Discovery and Medicinal Chemistry

The 4-chlorophenyl sulfone moiety is present in a number of biologically active compounds. Sulfones, in general, are recognized as important pharmacophores due to their ability to act as hydrogen bond acceptors and their metabolic stability. The vinyl sulfone group is a known Michael acceptor that can covalently bind to nucleophilic residues (such as cysteine) in enzyme active sites, making it a valuable warhead for targeted covalent inhibitors.[6]

Derivatives synthesized from this compound have potential applications as:

-

Antimicrobial agents: Many sulfone-containing heterocyclic compounds exhibit antibacterial and antifungal activities.[6]

-

Anticancer agents: The vinyl sulfone moiety can be incorporated into molecules designed to target specific proteins involved in cancer progression.[4]

-

Enzyme inhibitors: The reactivity of the vinyl sulfone group makes it suitable for designing inhibitors of enzymes with nucleophilic active site residues.

Safety and Handling